molecular formula C14H28O B090653 2,6,10-Trimethylundecanal CAS No. 105-88-4

2,6,10-Trimethylundecanal

Cat. No.: B090653
CAS No.: 105-88-4
M. Wt: 212.37 g/mol
InChI Key: MBZCATXQAHUZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,10-Trimethylundecanal is an organic compound with the molecular formula C14H28O. It is a type of aldehyde, specifically a trimethyl-substituted undecanal. This compound is known for its fresh, aldehydic, and marine scent, making it a valuable ingredient in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6,10-Trimethylundecanal can be synthesized through various organic synthesis methods. One common method involves the oxidation of the corresponding alcohol, 2,6,10-trimethylundecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an acidic medium .

Industrial Production Methods: In industrial settings, the production of undecanal, 2,6,10-trimethyl- often involves the catalytic dehydrogenation of the corresponding alcohol. This process is typically carried out in the presence of a metal catalyst such as palladium or platinum at elevated temperatures .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of undecanal, 2,6,10-trimethyl- involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This interaction is crucial in many biochemical processes and can affect the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 2,6,10-Trimethylundecanal is unique due to its specific trimethyl substitution pattern, which imparts distinct olfactory properties and chemical reactivity. Its ability to blend well with floral, fruity, and woody notes makes it particularly valuable in the fragrance industry .

Properties

CAS No.

105-88-4

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

2,6,10-trimethylundecanal

InChI

InChI=1S/C14H28O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h11-14H,5-10H2,1-4H3

InChI Key

MBZCATXQAHUZEZ-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)C=O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)C=O

105-88-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.